Fluorosulfonyl isocyanate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

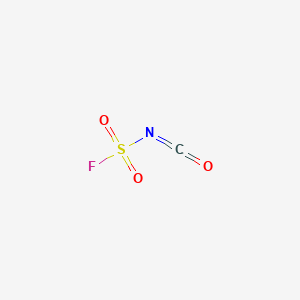

Structure

3D Structure

Properties

IUPAC Name |

N-(oxomethylidene)sulfamoyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CFNO3S/c2-7(5,6)3-1-4 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQIMPDXRFCFBGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=NS(=O)(=O)F)=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CFNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1495-51-8 | |

| Record name | Fluorosulfonyl isocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001495518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FLUOROSULFONYL ISOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XA3V3DN3T4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Fluorosulfonyl Isocyanate: Properties, Reactivity, and Applications

Foreword

Fluorosulfonyl isocyanate (FSI), with the chemical formula FSO₂NCO, stands as a uniquely reactive and versatile reagent in modern chemistry. Its dual electrophilic nature, stemming from the potent electron-withdrawing fluorosulfonyl group and the reactive isocyanate moiety, has positioned it as a powerful tool for synthetic chemists. This guide provides an in-depth exploration of the fundamental properties of FSI, offering insights into its structure, reactivity, synthesis, and safe handling. It is intended for researchers, scientists, and drug development professionals who seek to leverage the unique capabilities of this compound in their work. We will delve into the mechanistic underpinnings of its reactivity and provide practical guidance for its application, particularly in the context of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a cornerstone of modern drug discovery and materials science.

Molecular and Physical Properties

This compound is a highly reactive, moisture-sensitive liquid.[1][2] Its distinct properties are a direct consequence of its molecular structure, which features a highly electrophilic isocyanate carbon due to the strong electron-withdrawing effect of the adjacent fluorosulfonyl group.[1]

1.1. Structural and Spectroscopic Data

Structural analyses, including gas electron diffraction, have revealed that FSI predominantly exists as a single conformer with C1 symmetry.[1] The key physical and spectroscopic parameters are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | CFNO₃S | [3] |

| Molecular Weight | 125.08 g/mol | [3] |

| Boiling Point | 62-65 °C | [4] |

| Density | 1.626 g/cm³ at 25 °C | |

| First Ionization Potential | 12.3 eV | [5][6] |

| ¹⁹F NMR | Varian A56/60A | [3] |

The first ionization potential, attributed to the ejection of an electron from the π molecular orbital of the NCO group, highlights the electronic environment of the isocyanate moiety.[1][6]

1.2. Thermal Stability and Solubility

FSI exhibits remarkable thermal stability, remaining stable up to 300 °C.[4][7] However, its high reactivity necessitates careful handling, as it is extremely sensitive to moisture.[2][7] It is soluble in common organic solvents such as acetonitrile and dichloromethane.[7]

Reactivity and Mechanistic Insights

The exceptional reactivity of this compound stems from the interplay between the fluorosulfonyl and isocyanate groups. The potent electron-withdrawing nature of the FSO₂ group significantly enhances the electrophilicity of the isocyanate carbon, making it highly susceptible to nucleophilic attack.[1]

2.1. Nucleophilic Addition Reactions

FSI readily reacts with a wide array of nucleophiles, including alcohols, phenols, and amines, to yield the corresponding fluorosulfonyl carbamates and ureas.[1][7] These reactions are often rapid and proceed in nearly quantitative yields, even at low temperatures.[4]

The general reaction scheme with alcohols is as follows:

FSO₂NCO + R-OH → FSO₂NHCOOR

This reactivity is a cornerstone of its application as a bis-electrophilic linker in SuFEx click chemistry.[4]

2.2. A Potent Electrophile in SuFEx Chemistry

The Sulfur(VI) Fluoride Exchange (SuFEx) reaction is a powerful click chemistry transformation that relies on the robust reactivity of S(VI)-F bonds. FSI serves as a critical linker in this context, enabling the stepwise connection of alcohol and amine modules.[4] The resulting S(VI)-F motif is remarkably stable, allowing for subsequent ligation reactions.[4]

Diagram: Role of FSI in SuFEx Ligation

Caption: Key application areas of this compound.

Conclusion

This compound is a reagent of significant importance, bridging the gap between fundamental reactivity and applied science. Its robust and predictable reactivity, particularly in the context of SuFEx click chemistry, has solidified its role in the rapid generation of molecular diversity for drug discovery and the development of advanced materials. A thorough understanding of its properties, reactivity, and handling requirements, as outlined in this guide, is paramount for its safe and effective utilization in the laboratory. As research continues to push the boundaries of chemical synthesis, the applications for this versatile building block are poised to expand even further.

References

- Benchchem. (n.d.). This compound | 1495-51-8.

- EvitaChem. (n.d.). Buy this compound (EVT-3104351) | 1495-51-8.

- Fluorosulfuryl Isocyanate Enabled SuFEx Ligation of Alcohols and Amines. (n.d.). PMC.

- Jonas, H., & Graf, R. (1967). Process for preparing halosulfonyl isocyanates. U.S. Patent No. 3,357,804. Washington, DC: U.S. Patent and Trademark Office.

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

Barros, H. J., et al. (2016). Electronic Properties of this compound, FSO2NCO: A Photoelectron Spectroscopy and Synchrotron Photoionization Study. The Journal of Physical Chemistry A. Retrieved from [Link]

-

Shellhamer, D. F., et al. (n.d.). Reaction of Chlorosulfonyl Isocyanate (CSI) with Fluorosubstituted Alkenes: Evidence of a Concerted Pathway for Reaction of CSI with Fluorosubstituted Alkenes (Preprint). ResearchGate. Retrieved from [Link]

-

Scribd. (n.d.). Chlorosulfonyl Isocyanate Reactions with Fluoroalkenes. Retrieved from [Link]

-

precisionFDA. (n.d.). This compound. Retrieved from [Link]

-

He, F., & Wu, J. (2020). Fluorosulfonyl radicals: new horizons for the synthesis of sulfonyl fluorides. Organic Chemistry Frontiers. Retrieved from [Link]

-

Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

Barros, H. J., et al. (2016). Electronic Properties of this compound, FSO2NCO: A Photoelectron Spectroscopy and Synchrotron Photoionization Study. ACS Figshare. Retrieved from [Link]

-

Richardson, P. (2016). Fluorination methods for drug discovery and development. Expert Opinion on Drug Discovery. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra of 3-isopropenyl-a,a 0-dimethylbenzyl isocyanate.... Retrieved from [Link]

-

Nsangou, M., et al. (2019). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. PMC. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. This compound | CFNO3S | CID 12636793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Fluorosulfuryl Isocyanate Enabled SuFEx Ligation of Alcohols and Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Item - Electronic Properties of this compound, FSO2NCO: A Photoelectron Spectroscopy and Synchrotron Photoionization Study - American Chemical Society - Figshare [acs.figshare.com]

- 7. Buy this compound (EVT-3104351) | 1495-51-8 [evitachem.com]

An In-Depth Technical Guide to the Molecular Structure of Fluorosulfonyl Isocyanate (FSO₂NCO)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Bifunctional Reagent

Fluorosulfonyl isocyanate (FSO₂NCO), a compound featuring both a highly reactive isocyanate group and a robust fluorosulfonyl moiety, has emerged as a powerful and versatile building block in modern organic synthesis. Its unique electronic properties and predictable reactivity make it an invaluable tool for the introduction of the sulfamoyl group, a key pharmacophore in numerous therapeutic agents. This guide delves into the core of FSO₂NCO's utility: its molecular structure. A thorough understanding of its geometry, bonding, and electronic landscape is paramount to harnessing its full synthetic potential and ensuring its safe and effective application in research and drug development.

Molecular Geometry and Conformational Analysis

The three-dimensional arrangement of atoms in this compound dictates its reactivity and interactions with other molecules. Structural studies, including gas electron diffraction, have revealed that FSO₂NCO exists predominantly as a single conformer in the gaseous state.[1] This conformer possesses C1 symmetry, indicating a lack of any symmetry elements other than the identity element.[1]

The geometry can be described as a gauche conformation where the linear isocyanate (NCO) group is nearly eclipsed with one of the sulfur-oxygen double bonds (S=O).[1] This arrangement minimizes steric hindrance and optimizes orbital overlap, contributing to the molecule's overall stability.

| Parameter | Value | Source |

| Molecular Formula | CFNO₃S | [2][3] |

| Molecular Weight | 125.08 g/mol | [1][3] |

| Symmetry | C1 | [1] |

Bonding and Electronic Structure: A Tale of Two Moieties

The reactivity of this compound is a direct consequence of the interplay between its two key functional groups: the electrophilic isocyanate and the strongly electron-withdrawing fluorosulfonyl group.

The Isocyanate Group (-N=C=O)

The isocyanate group is characterized by a linear arrangement of the nitrogen, carbon, and oxygen atoms. The carbon atom is highly electrophilic due to the strong electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. This makes it a prime target for nucleophilic attack by a wide range of functional groups, including alcohols, amines, and thiols.[1]

The Fluorosulfonyl Group (-SO₂F)

The fluorosulfonyl group is a powerful electron-withdrawing group, a property that significantly influences the reactivity of the entire molecule. The sulfur atom is in a high oxidation state (+6) and is bonded to two oxygen atoms and a highly electronegative fluorine atom. This inductive effect further enhances the electrophilicity of the isocyanate carbon, making FSO₂NCO a more potent electrophile than many other isocyanates.[1]

Frontier Molecular Orbitals (HOMO & LUMO)

Quantum chemical calculations provide valuable insights into the electronic structure of FSO₂NCO.[1]

-

Highest Occupied Molecular Orbital (HOMO): The HOMO is primarily located on the π molecular orbital of the NCO group, with some contribution from the nonbonding orbitals of the oxygen atoms in the SO₂ group.[4][5][6]

-

Lowest Unoccupied Molecular Orbital (LUMO): The LUMO is centered on the π* antibonding orbital of the NCO group. The strong electron-withdrawing nature of the fluorosulfonyl group significantly lowers the energy of the LUMO, making the isocyanate carbon highly susceptible to nucleophilic attack.[1]

The energy gap between the HOMO and LUMO is a key determinant of the molecule's reactivity. The relatively low energy of the LUMO in FSO₂NCO is consistent with its high electrophilicity.

Caption: Ball-and-stick representation of FSO₂NCO.

Spectroscopic Characterization

A combination of spectroscopic techniques is employed to elucidate and confirm the molecular structure of this compound.

Vibrational Spectroscopy (FTIR and Raman)

Vibrational spectroscopy is a powerful tool for identifying the characteristic functional groups within a molecule. The key vibrational frequencies for FSO₂NCO are:

-

Asymmetric N=C=O stretch: A strong absorption band typically observed in the region of 2250-2280 cm⁻¹.

-

Symmetric N=C=O stretch: A weaker band found around 1410-1450 cm⁻¹.

-

Asymmetric SO₂ stretch: A strong band in the range of 1420-1460 cm⁻¹.

-

Symmetric SO₂ stretch: A strong band around 1200-1240 cm⁻¹.

-

S-F stretch: A characteristic absorption in the 800-900 cm⁻¹ region.

These distinct vibrational modes provide a spectroscopic fingerprint for the molecule.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the presence of a fluorine atom, ¹⁹F NMR spectroscopy is particularly informative for characterizing FSO₂NCO and its derivatives.[1] The chemical shift of the fluorine nucleus is sensitive to its electronic environment, providing valuable structural information. ¹³C and ¹⁴N NMR can also be used to probe the carbon and nitrogen atoms of the isocyanate group.

Photoelectron Spectroscopy

Photoelectron spectroscopy provides direct experimental evidence for the electronic structure of FSO₂NCO. He I photoelectron spectroscopy has been used to determine the valence electronic structure.[1] The first ionization potential has been experimentally determined to be 12.3 eV, which is attributed to the ejection of an electron from the π molecular orbital of the NCO group.[1][4][5][6] This experimental finding is in good agreement with theoretical calculations.[4][5][6]

Reactivity and Synthetic Applications: A Consequence of Structure

The molecular structure of this compound directly translates to its versatile reactivity profile. The highly electrophilic isocyanate carbon readily reacts with a wide array of nucleophiles.

Reactions with Alcohols and Phenols

FSO₂NCO reacts readily and often quantitatively with alcohols and phenols to yield the corresponding fluorosulfonyl carbamates.[1][7] This reaction is highly selective for aliphatic alcohols, even in the presence of other potentially reactive functional groups.[1]

Reactions with Amines

The reaction of FSO₂NCO with primary and secondary amines provides a direct and efficient route to fluorosulfonyl ureas.[1] However, reactions with primary and secondary aliphatic amines can sometimes lead to mixtures of products.[7] The direct reaction with anilines, on the other hand, works well to afford fluorosulfonyl ureas in good yields.[7]

Cycloaddition Reactions

Similar to its chloro-analogue, chlorosulfonyl isocyanate (CSI), FSO₂NCO can participate in cycloaddition reactions with alkenes to form β-lactams.[8][9] This reactivity is crucial for the synthesis of various heterocyclic compounds.

Caption: Overview of FSO₂NCO's primary reaction pathways.

Safety and Handling

This compound is a reactive and hazardous compound that must be handled with appropriate safety precautions. It is harmful if swallowed, causes severe skin burns and eye damage, and may cause allergic skin reactions or respiratory difficulties if inhaled.[2] It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Conclusion

The molecular structure of this compound is the foundation of its remarkable utility in synthetic chemistry. The combination of a highly electrophilic isocyanate group and a potent electron-withdrawing fluorosulfonyl moiety results in a reagent with predictable and versatile reactivity. A comprehensive understanding of its geometry, bonding, and electronic properties, as detailed in this guide, is essential for researchers and scientists to effectively and safely leverage FSO₂NCO in the design and synthesis of novel molecules with potential applications in drug discovery and materials science.

References

-

National Center for Biotechnology Information. (n.d.). This compound. In PubChem. Retrieved from [Link][2]

-

precisionFDA. (n.d.). This compound. Retrieved from [Link][3]

-

de Souza, G. G. B., et al. (2013). Electronic Properties of this compound, FSO₂NCO: A Photoelectron Spectroscopy and Synchrotron Photoionization Study. The Journal of Physical Chemistry A, 117(37), 9046–9053. [Link][4]

-

de Souza, G. G. B., et al. (2016). Electronic Properties of this compound, FSO₂NCO: A Photoelectron Spectroscopy and Synchrotron Photoionization Study. ACS Figshare. [Link][5]

-

CONICET. (2013). Electronic Properties of this compound, FSO2NCO: A Photoelectron Spectroscopy and Synchrotron Photoion. Retrieved from [Link][6]

-

Li, S., et al. (2019). Fluorosulfuryl Isocyanate Enabled SuFEx Ligation of Alcohols and Amines. Angewandte Chemie International Edition, 58(33), 11425-11429. [Link][7]

-

Food and Drug Administration. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Recent advances in the chemistry of chlorosulfonyl isocyanate: a review. Retrieved from [Link]

-

Organic Syntheses. (n.d.). chlorosulfonyl isocyanate. Retrieved from [Link][8]

-

Shellhamer, D. F., et al. (2017). Reaction of Chlorosulfonyl Isocyanate (CSI) with Fluorosubstituted Alkenes: Evidence of a Concerted Pathway for Reaction of CSI with Fluorosubstituted Alkenes (Preprint). ResearchGate. [Link][9]

-

ResearchGate. (n.d.). Synthesis and reactivity of fluorinated heterocycles. Retrieved from [Link]

-

Royal Society of Chemistry. (1998). Synthesis and reactivity of [18F]-N-fluorobenzenesulfonimide. Retrieved from [Link]

-

arXiv. (2025). Computational Study of Li+ Solvation Structures in Fluorinated Ether, Non-Fluorinated Ether, and Organic Carbonate-Based Electrolytes at Low and High Salt Concentrations. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | CFNO3S | CID 12636793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [precision.fda.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Item - Electronic Properties of this compound, FSO2NCO: A Photoelectron Spectroscopy and Synchrotron Photoionization Study - American Chemical Society - Figshare [acs.figshare.com]

- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 7. Fluorosulfuryl Isocyanate Enabled SuFEx Ligation of Alcohols and Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

The Synthesis of Fluorosulfonyl Isocyanate: A Comprehensive Technical Guide for the Advanced Researcher

Foreword: Unveiling the Potential of a Versatile Reagent

Fluorosulfonyl isocyanate (FSI), a compound of elegant reactivity and profound utility, stands as a cornerstone reagent in modern synthetic chemistry. Its unique bifunctional nature, combining the electrophilicity of an isocyanate with the stability and reactivity of a fluorosulfonyl group, has propelled its application in diverse fields, from drug discovery to materials science. This guide is crafted for the discerning researcher, providing not merely a recitation of synthetic procedures, but a deep dive into the core principles governing the formation of this powerful molecule. We will explore the nuances of established synthetic pathways, elucidate the mechanistic underpinnings that dictate reaction outcomes, and provide detailed, field-tested protocols to empower your research endeavors.

Chapter 1: The Chemical Soul of this compound - Structure and Reactivity

At its heart, the reactivity of this compound is a tale of two electrophilic centers. The isocyanate group (-N=C=O) is highly susceptible to nucleophilic attack, a characteristic significantly amplified by the potent electron-withdrawing effect of the adjacent fluorosulfonyl moiety (-SO₂F)[1]. This electronic interplay renders the isocyanate carbon exceptionally electrophilic, facilitating rapid and often quantitative reactions with a broad spectrum of nucleophiles, most notably alcohols and amines, to form stable carbamate and urea linkages, respectively[1].

Structural analyses, including gas electron diffraction, have revealed that FSI exists predominantly as a single conformer with C1 symmetry[1]. This specific spatial arrangement, where the NCO group is nearly eclipsed with one of the S=O bonds, influences its reactivity profile[1]. The inherent stability of the S-F bond, in contrast to the more labile S-Cl bond in its chloro-analogue, chlorosulfonyl isocyanate (CSI), imparts greater stability to the resulting N-sulfonyl fluoride products, a feature highly valued in applications such as Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry[2].

Chapter 2: Pathways to this compound Synthesis

The preparation of this compound can be broadly categorized into two primary strategies: the halogen exchange of a more readily available precursor and the direct construction of the this compound backbone. Each approach carries its own set of advantages and experimental considerations.

The Workhorse Method: Halogen Exchange from Chlorosulfonyl Isocyanate

The most prevalent and historically significant route to this compound involves the halogen exchange of chlorosulfonyl isocyanate (CSI). This method leverages the relative ease of synthesis of CSI and employs a fluoride source to replace the chlorine atom.

Causality of Experimental Choices: The choice of fluorinating agent is paramount in this transformation. While various fluoride sources can be effective, sodium fluoride (NaF) and antimony trifluoride (SbF₃) are commonly employed[1]. Sodium fluoride is a cost-effective and readily available reagent, often used in excess to drive the reaction to completion. Antimony trifluoride, a more potent fluorinating agent, can also be utilized, though its toxicity and the potential for antimony-containing byproducts necessitate careful handling and purification. The reaction is typically performed under anhydrous conditions, as both CSI and FSI are highly moisture-sensitive, readily hydrolyzing to the corresponding acids[1].

Experimental Protocol: Synthesis of this compound via Halogen Exchange with Sodium Fluoride

Materials:

-

Chlorosulfonyl isocyanate (CSI)

-

Anhydrous sodium fluoride (NaF), finely powdered and dried

-

Anhydrous reaction vessel (e.g., round-bottom flask) equipped with a reflux condenser and a drying tube

-

Distillation apparatus

Procedure:

-

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, charge with a significant excess of finely powdered and dried sodium fluoride.

-

Reaction: Carefully add freshly distilled chlorosulfonyl isocyanate to the flask. The reaction is typically performed neat (without a solvent)[2].

-

Reflux: Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by the cessation of gas evolution or by spectroscopic analysis of aliquots.

-

Isolation and Purification: Upon completion, the this compound is isolated by fractional distillation directly from the reaction mixture. The product is a colorless to light yellow liquid with a boiling point of approximately 62-65 °C[2].

-

Characterization: The identity and purity of the this compound should be confirmed by spectroscopic methods such as ¹⁹F NMR, ¹³C NMR, and IR spectroscopy.

Quantitative Data Summary:

| Parameter | Value | Reference |

| Precursor | Chlorosulfonyl Isocyanate (CSI) | [2] |

| Fluorinating Agent | Sodium Fluoride (NaF) | [2] |

| Solvent | Neat (no solvent) | [2] |

| Reaction Temperature | Reflux | [2] |

| Product Boiling Point | 62-65 °C | [2] |

An Alternative Pathway: The Reaction of Sulfuryl Diisocyanate with Fluorosulfonic Acid

An elegant and high-yielding alternative for the synthesis of this compound involves the reaction of sulfuryl diisocyanate with fluorosulfonic acid[3]. This method avoids the use of halogenated precursors and directly constructs the desired molecule.

Causality of Experimental Choices: This reaction proceeds via the protonation of one of the isocyanate groups of sulfuryl diisocyanate by the strong acid, fluorosulfonic acid, followed by an intramolecular rearrangement and elimination to yield this compound and the unstable isocyanatosulfuric acid, which subsequently polymerizes[3]. The reaction is typically conducted without a solvent at elevated temperatures to facilitate the distillation of the volatile product as it is formed, thereby driving the equilibrium towards the desired product[3]. Maintaining a molar excess of sulfuryl diisocyanate is crucial to ensure that the halosulfonyl isocyanate can be distilled out efficiently[3].

Experimental Protocol: Synthesis of this compound from Sulfuryl Diisocyanate and Fluorosulfonic Acid

Materials:

-

Sulfuryl diisocyanate

-

Fluorosulfonic acid

-

Anhydrous reaction vessel (e.g., two-necked flask) equipped with a dropping funnel and a distillation head

-

Heating mantle or oil bath

-

Ice-water bath for the receiving flask

Procedure:

-

Apparatus Setup: Assemble a 250 mL two-necked flask fitted with a dropping funnel and a distillation head connected to a condenser and a receiving flask cooled in an ice-water bath.

-

Reactant Charging: Charge the reaction flask with 74 g (0.5 mole) of sulfuryl diisocyanate and heat the flask in an oil bath to 140-150 °C[3].

-

Addition of Fluorosulfonic Acid: Over a period of 3 hours, add 50 g (0.5 mole) of fluorosulfonic acid dropwise to the heated sulfuryl diisocyanate[3].

-

Concurrent Distillation: The this compound will distill out as it is formed. Collect the distillate in the cooled receiving flask.

-

Purification: The crude product may be contaminated with sulfur dioxide (SO₂). Purify the this compound by fractional distillation through an 80 cm column at a reflux ratio of 1:50. The pure product has a boiling point of 61.5 °C at 760 mm pressure[3].

-

Characterization: Confirm the identity and purity of the product using analytical techniques. Elemental analysis should be consistent with the calculated values for CNO₃SF (C: 9.6%, N: 11.2%, S: 25.6%)[3].

Quantitative Data Summary:

| Parameter | Value | Reference |

| Precursor 1 | Sulfuryl Diisocyanate | [3] |

| Precursor 2 | Fluorosulfonic Acid | [3] |

| Molar Ratio (Sulfuryl Diisocyanate : Fluorosulfonic Acid) | ~1:1 (with excess diisocyanate maintained) | [3] |

| Reaction Temperature | 140-150 °C | [3] |

| Yield | 85% of theoretical | [3] |

| Product Boiling Point | 61.5 °C / 760 mm | [3] |

Chapter 3: Visualizing the Synthetic Pathways

To provide a clearer understanding of the synthetic transformations, the following diagrams illustrate the core reactions.

Caption: Halogen exchange synthesis of FSI from CSI.

Caption: Synthesis of FSI from sulfuryl diisocyanate.

Chapter 4: Safety, Handling, and Characterization

4.1 Acknowledging the Hazards: Prudent Laboratory Practices

This compound and its precursors, particularly chlorosulfonyl isocyanate and fluorosulfonic acid, are highly corrosive and moisture-sensitive compounds that demand rigorous safety protocols.

-

Corrosivity and Moisture Sensitivity: Both FSI and CSI react violently with water, releasing corrosive and toxic fumes[4]. All manipulations must be conducted under strictly anhydrous conditions in a well-ventilated fume hood. Glassware should be thoroughly flame-dried before use, and reactions should be performed under an inert atmosphere (e.g., nitrogen or argon)[1].

-

Toxicity: Inhalation of vapors can cause severe respiratory irritation and may lead to allergy or asthma-like symptoms[5]. Skin and eye contact will result in severe burns[5]. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat, is mandatory.

-

Quenching and Disposal: Unreacted FSI or CSI must be quenched with extreme caution. A recommended procedure involves the slow addition of the isocyanate to a stirred, cooled (ice bath) solution of a high-boiling point alcohol, such as isopropanol, followed by the slow addition of water. The quenching process is exothermic and will release gases, so it must be performed in a fume hood with adequate ventilation[6][7].

4.2 Confirming Success: Spectroscopic Characterization

The identity and purity of synthesized this compound can be unequivocally confirmed through a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹⁹F NMR: This is a definitive technique for confirming the presence of the S-F bond. The ¹⁹F NMR spectrum of FSI will show a characteristic singlet.

-

¹³C NMR: The carbon of the isocyanate group will appear at a distinct chemical shift.

-

-

Infrared (IR) Spectroscopy: The IR spectrum of FSI will exhibit a strong, characteristic absorption band for the isocyanate group (-N=C=O) typically in the region of 2260 cm⁻¹.

-

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of FSI (125.08 g/mol ) and to study its fragmentation patterns.

Conclusion: A Gateway to Chemical Innovation

The synthesis of this compound, while demanding careful execution, opens the door to a vast landscape of chemical possibilities. Its role as a key building block in SuFEx chemistry and as a versatile reagent for the introduction of the fluorosulfonyl moiety ensures its continued importance in the advancement of chemical synthesis. By understanding the fundamental principles governing its formation and adhering to rigorous safety protocols, researchers can confidently harness the power of this remarkable compound to drive innovation in their respective fields.

References

-

Shellhamer, D. F., et al. (2010). Reaction of Chlorosulfonyl Isocyanate with Fluorosubstituted Alkenes: Evidence of a Concerted Pathway. The Journal of Organic Chemistry, 75(22), 7913–7916. [Link]

-

ResearchGate. (n.d.). Reaction of Chlorosulfonyl Isocyanate with Fluorosubstituted Alkenes Evidence of a Concerted Pathway. Retrieved from [Link]

-

Scite. (n.d.). Reaction of Chlorosulfonyl Isocyanate with Fluorosubstituted Alkenes: Evidence of a Concerted Pathway. Retrieved from [Link]

-

Dong, J., et al. (2021). Fluorosulfuryl Isocyanate Enabled SuFEx Ligation of Alcohols and Amines. Angewandte Chemie International Edition, 60(39), 21256-21261. [Link]

-

ResearchGate. (n.d.). Reaction of Chlorosulfonyl Isocyanate (CSI) with Fluorosubstituted Alkenes: Evidence of a Concerted Pathway for Reaction of CSI with Fluorosubstituted Alkenes (Preprint). Retrieved from [Link]

-

Defense Technical Information Center. (2010). Reaction of Chlorosulfonyl Isocyanate (CSI) with Fluorosubstituted Alkenes. Retrieved from [Link]

- Google Patents. (1967). US3357804A - Process for preparing halosulfonyl isocyanates.

-

PubMed. (2010). Reaction of chlorosulfonyl isocyanate with fluorosubstituted alkenes: evidence of a concerted pathway. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Common Standard Operating Procedure. Retrieved from [Link]

- Google Patents. (2013). US8377406B1 - Synthesis of bis(fluorosulfonyl)imide.

-

Organic Syntheses. (1973). Chlorosulfonyl isocyanate. Retrieved from [Link]

-

University of Georgia Research. (n.d.). Fluorosulfonicacid-7789-21-1.docx. Retrieved from [Link]

-

University of California, Los Angeles. (2011). Chem 117 Reference Spectra Spring 2011. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

CONICET. (2013). Electronic Properties of this compound, FSO2NCO: A Photoelectron Spectroscopy and Synchrotron Photoion. Retrieved from [Link]

-

Utah State University. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). A practical fluorosulfonylating platform via photocatalytic imidazolium-based SO2F radical reagent. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonyl fluoride synthesis by fluorosulfonation. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Retrieved from [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Muthu-Al-Omair/5f8e1b3d7b3a0c5e8c1e2e3a8d9b0c1c9b3e1a0b]([Link]

-

Biogeosciences. (2013). High-field NMR spectroscopy and FTICR mass spectrometry. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-TOLYLSULFONYLMETHYL ISOCYANIDE. Retrieved from [Link]

- Google Patents. (n.d.). EP0944564B9 - Halogen exchange reactions and uses thereof.

-

Organic Syntheses. (n.d.). Gold(I)-Catalyzed Decarboxylative Allylic Amination of Allylic N-Tosylcarbamates. Retrieved from [Link]

-

Defense Technical Information Center. (1961). Preparation and Reactions of Isocyanates of Sulfuric and Phosphoric Acid. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Fluorosulfuryl Isocyanate Enabled SuFEx Ligation of Alcohols and Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US3357804A - Process for preparing halosulfonyl isocyanates - Google Patents [patents.google.com]

- 4. orgsyn.org [orgsyn.org]

- 5. This compound | CFNO3S | CID 12636793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemistry.nd.edu [chemistry.nd.edu]

"Fluorosulfonyl isocyanate" reactivity with nucleophiles

An In-depth Technical Guide: Fluorosulfonyl Isocyanate (FSO₂NCO): A Bis-Electrophilic Hub for Modern Synthetic Chemistry

Abstract

This compound (FSO₂NCO or FSI) has emerged from relative obscurity to become a powerhouse reagent in synthetic chemistry, particularly within the domain of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. Its unique structure, featuring two distinct and orthogonally reactive electrophilic sites—a highly activated isocyanate and a robust sulfonyl fluoride—positions it as an invaluable bis-electrophilic linker. This guide provides an in-depth exploration of FSI's reactivity profile with common nucleophiles, focusing on the mechanistic underpinnings, practical experimental considerations, and its strategic application in the construction of complex molecular architectures relevant to drug discovery and materials science.

The Molecular Logic of this compound: Structure and Reactivity

This compound is a deceptively simple molecule defined by a duality of function. Its reactivity is governed by the interplay between its two key electrophilic centers: the isocyanate carbon and the sulfur(VI) atom.

-

The Isocyanate Moiety (–N=C=O): The isocyanate group is inherently electrophilic. However, in FSI, this reactivity is significantly amplified. The adjacent fluorosulfonyl group (FSO₂) is one of the most powerful electron-withdrawing groups in organic chemistry. This intense inductive effect polarizes the N=C=O cumulene, rendering the central carbon atom exceptionally electron-deficient and thus, highly susceptible to nucleophilic attack.[1] This allows for rapid and efficient reactions with a wide range of nucleophiles under mild conditions.[2]

-

The Sulfonyl Fluoride Handle (–SO₂F): The sulfur(VI) fluoride bond is remarkably stable under many conditions, yet it can be selectively activated for substitution by specific nucleophiles, forming the basis of SuFEx chemistry.[3] This S-F bond is kinetically inert enough to survive the initial reaction at the isocyanate terminus, allowing for a stepwise, controlled synthetic sequence. The resulting S(VI)-F "handle" serves as a latent reactive site for subsequent molecular connections.[3]

Quantum chemical calculations confirm this electronic structure, highlighting a low-lying Lowest Unoccupied Molecular Orbital (LUMO) centered on the isocyanate carbon, predicting it as the primary site for nucleophilic attack.[1]

Reaction Profile with O-Nucleophiles: Alcohols and Phenols

The reaction of FSI with hydroxyl-containing compounds is a cornerstone of its synthetic utility, providing a direct and high-yielding route to N-fluorosulfonyl carbamates.

Mechanism and Causality

Alcohols and phenols act as oxygen-centered nucleophiles, attacking the highly electrophilic isocyanate carbon. The reaction proceeds via a concerted nucleophilic addition mechanism. This process is typically very fast, often reaching completion within minutes at low temperatures, and proceeds with nearly quantitative yields without the need for a catalyst.[3] The strong electron-withdrawing nature of the FSO₂ group is the primary driver for this enhanced reactivity compared to standard alkyl or aryl isocyanates.[3]

The resulting N-fluorosulfonyl carbamate products are notably more stable than their chlorosulfonyl analogues derived from chlorosulfonyl isocyanate (CSI), making FSI the reagent of choice for constructing robust molecular linkages.[3]

Diagram: General Mechanism of FSI with O-Nucleophiles

Caption: Nucleophilic attack of an alcohol on the isocyanate carbon of FSI.

Experimental Protocol: Synthesis of a Fluorosulfonyl Carbamate

This protocol describes a general procedure for the reaction of FSI with an alcohol.

Materials:

-

This compound (FSI)

-

Alcohol of interest (e.g., 1-butanol)

-

Anhydrous acetonitrile (ACN)

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (Nitrogen or Argon)

-

Schlenk flask or oven-dried round-bottom flask with septum

Procedure:

-

Under an inert atmosphere, dissolve the alcohol (1.0 eq.) in anhydrous ACN in the reaction flask.

-

Cool the solution to 0 °C using an ice bath.

-

While stirring, slowly add FSI (1.05 eq.) dropwise to the alcohol solution. Caution: FSI is corrosive and highly moisture-sensitive.[4][5] Handle in a well-ventilated fume hood with appropriate personal protective equipment.

-

Allow the reaction mixture to stir at 0 °C for 15 minutes, then warm to room temperature.

-

Monitor the reaction by TLC or LC-MS until the starting alcohol is consumed (typically < 1 hour).

-

Upon completion, the solvent can be removed under reduced pressure to yield the crude N-fluorosulfonyl carbamate, which is often of high purity.[3] Further purification can be achieved by column chromatography if necessary.

Reaction Profile with N-Nucleophiles: A Tale of Two Pathways

The reactivity of FSI with amines is more nuanced than with alcohols and depends heavily on the nature of the amine (primary, secondary, tertiary, aliphatic, or aromatic). This complexity, however, unlocks sophisticated synthetic strategies.

Pathway 1: Direct Urea Formation

Direct reaction with primary or secondary amines leads to the formation of N-fluorosulfonyl ureas. This reaction is highly effective for anilines (aromatic amines), affording products in good to excellent yields.[3] However, with more basic primary and secondary aliphatic amines, the reaction can be less selective and often results in complex mixtures.[3] Tertiary amines may form zwitterionic intermediates which can complicate the desired outcome.[3]

Pathway 2: The SuFEx Two-Step Ligation Strategy

To overcome the challenges with aliphatic amines, a powerful two-step strategy is employed, which leverages the orthogonal reactivity of FSI's two electrophilic sites. This is the cornerstone of its use as a SuFEx linker.[3]

-

Step 1: Carbamate Formation. FSI is first reacted with an alcohol or phenol to form a stable N-fluorosulfonyl carbamate, as described in Section 2.

-

Step 2: S-N Bond Formation via SuFEx. The resulting stable carbamate, which now bears the –SO₂F handle, is then reacted with a primary or secondary amine. This second reaction targets the sulfur(VI) center, displacing the fluoride to form a robust S-N bond and creating a sulfamide linkage. A remarkable and crucial finding is that this step often proceeds most efficiently "on water," where the interfacial reaction conditions are believed to facilitate the substitution.[3]

This two-step process allows for the modular and highly efficient connection of an alcohol-bearing molecule to an amine-bearing molecule, a transformation of immense value in creating libraries for drug discovery.[3]

Diagram: Two-Step SuFEx Ligation Workflow

Caption: Stepwise connection of alcohol and amine modules using FSI.

Reaction Profile with S-Nucleophiles: Thiols

While less documented specifically for FSI, the reaction of isocyanates with thiols is a well-established transformation that produces thiocarbamates. The mechanism is analogous to the reaction with alcohols, involving the nucleophilic attack of the sulfur atom on the isocyanate carbon.[6]

Given the high electrophilicity of FSI, a facile reaction with thiols is expected. These reactions are often catalyzed by a non-nucleophilic base, such as a tertiary amine (e.g., triethylamine) or 1,8-Diazabicycloundec-7-ene (DBU), to deprotonate the thiol, generating a more potent thiolate nucleophile.[6][7]

Table: Summary of FSI Reactivity with Nucleophiles

| Nucleophile Class | General Structure | Product | Typical Conditions | Key Insights |

| Alcohols/Phenols | R-OH | N-Fluorosulfonyl Carbamate | 0 °C to RT, ACN, catalyst-free | Fast, nearly quantitative, forms stable products.[1][3] |

| Aromatic Amines | Ar-NH₂ | N-Fluorosulfonyl Urea | RT, various solvents | Good to excellent yields via direct reaction.[3] |

| Aliphatic Amines | R-NH₂ / R₂NH | N-Fluorosulfonyl Urea | Mixture of products | Direct reaction is often unselective; two-step SuFEx approach is preferred.[3] |

| Thiols | R-SH | N-Fluorosulfonyl Thiocarbamate | RT, base catalyst (e.g., DBU) | Expected to be efficient; catalysis enhances rate by generating thiolate.[6] |

Practical Considerations and Safety

As a Senior Application Scientist, it is imperative to underscore the causality behind handling protocols. FSI's high reactivity makes it an excellent reagent but also demands careful management.

-

Moisture Sensitivity: FSI reacts violently with water.[8] This is because water can act as a nucleophile, leading to the formation of an unstable carbamic acid that decomposes to fluorosulfonamide and CO₂ gas.[9] This not only consumes the reagent but can cause pressure buildup. Therefore, all reactions must be conducted under strictly anhydrous conditions using oven-dried glassware and an inert atmosphere (N₂ or Ar). [1]

-

Corrosivity and Toxicity: FSI is corrosive and causes severe skin burns and eye damage.[4] It is also harmful if swallowed and may cause respiratory sensitization or allergic skin reactions.[4] All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.

Conclusion and Future Outlook

This compound is more than just a reagent; it is a versatile platform for molecular construction. Its predictable and powerful reactivity with O-nucleophiles, combined with its more complex but strategically valuable reactivity with N-nucleophiles via the SuFEx ligation strategy, provides a robust toolkit for chemists. The ability to efficiently and modularly link diverse chemical fragments has profound implications for the rapid assembly of compound libraries for high-throughput screening in drug discovery and the development of novel functional materials. As the principles of click chemistry continue to permeate all areas of chemical science, the utility and application of FSI are poised for significant growth.

References

- Title: Fluorosulfuryl Isocyanate Enabled SuFEx Ligation of Alcohols and Amines - PMC Source: National Center for Biotechnology Information URL

- Title: Buy this compound (EVT-3104351)

- Title: this compound | 1495-51-8 - Benchchem Source: Benchchem URL

- Title: Recent advances in the chemistry of chlorosulfonyl isocyanate: a review - ResearchGate Source: ResearchGate URL

- Title: this compound | CFNO3S | CID 12636793 - PubChem Source: National Institutes of Health URL

- Title: Chlorosulfonyl isocyanate 103750 - Safety Data Sheet Source: ITW Reagents URL

- Title: SAFETY DATA SHEET - Sigma-Aldrich Source: Sigma-Aldrich URL

- Title: Hexafluoroisopropyl N-Fluorosulfonyl Carbamate: Synthesis and Its Facile Transformation to Sulfamoyl Ureas Source: Thieme Connect URL

- Title: Mechanism of nucleophilic addition between isocyanate and thiol...

- Title: Thiol-Isocyanate “Click” Reactions: Rapid Development of Functional Polymeric Surfaces Source: ACS Publications URL

- Title: I am studying nucleophilic reactions and came upon an isocyanate reaction (attached below). Why is that the N=C bond breaks in the first step, rather than the C=O bond? In general, how can you predict this phenomenon?

Sources

- 1. benchchem.com [benchchem.com]

- 2. Buy this compound (EVT-3104351) | 1495-51-8 [evitachem.com]

- 3. Fluorosulfuryl Isocyanate Enabled SuFEx Ligation of Alcohols and Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | CFNO3S | CID 12636793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. dcfinechemicals.com [dcfinechemicals.com]

- 9. quora.com [quora.com]

An In-depth Technical Guide to the Thermal Stability of Fluorosulfonyl Isocyanate (FSI)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorosulfonyl isocyanate (FSI), a versatile and highly reactive reagent, has garnered significant attention in synthetic chemistry, particularly in the realm of drug discovery and materials science. Its utility as a building block for introducing the fluorosulfonyl moiety and its role in "click" chemistry has made it an indispensable tool. However, the safe and effective application of FSI hinges on a thorough understanding of its thermal stability. This technical guide provides a comprehensive overview of the thermal properties of FSI, including its decomposition threshold, potential hazards, and recommended best practices for its handling at elevated temperatures. This document synthesizes available data to offer a practical resource for researchers, ensuring both safety and experimental success when working with this potent chemical entity.

Introduction: The Double-Edged Sword of Reactivity

This compound (FSO₂NCO) is a colorless, volatile liquid characterized by its high electrophilicity, a direct consequence of the potent electron-withdrawing nature of the fluorosulfonyl group. This inherent reactivity is the very attribute that makes it a powerful tool for chemists, readily reacting with a wide array of nucleophiles such as alcohols and amines to form stable carbamate and urea linkages.[1] However, this same reactivity profile necessitates a cautious and well-informed approach to its handling, storage, and use in thermally demanding applications.

This guide is structured to provide a deep dive into the thermal stability of FSI, moving from its fundamental properties to practical experimental considerations. We will explore the known thermal decomposition limits, delve into the anticipated decomposition pathways, and provide actionable protocols for assessing thermal stability and ensuring safe laboratory practices.

Physicochemical Properties and Intrinsic Stability

A foundational understanding of FSI's physical and chemical properties is paramount to appreciating its thermal behavior.

| Property | Value | Reference |

| Molecular Formula | CFNO₃S | [2][3] |

| Molecular Weight | 125.08 g/mol | [2][3][4] |

| Boiling Point | 62-65 °C | |

| Density | 1.54 g/cm³ |

FSI is known to be a highly moisture-sensitive compound.[1] Its reaction with water leads to rapid hydrolysis, underscoring the critical need for anhydrous conditions during its storage and use.

Photostability: A Tale of Two Halogens

Interestingly, while not directly related to thermal stability, the photostability of FSI offers valuable insight into its molecular resilience. Computational studies and matrix-isolation experiments have revealed that FSI is remarkably stable under UV irradiation, exhibiting only minor decomposition. This stands in stark contrast to its chloro-analog, chlorosulfonyl isocyanate (CSI), which undergoes complete decomposition under similar conditions to yield sulfur dioxide (SO₂) and chloroisocyanate (ClNCO).[1] This highlights the unique influence of the fluorine atom on the overall stability of the molecule.

Thermal Decomposition of this compound

The central focus of this guide is the behavior of FSI under thermal stress. Understanding the temperature at which decomposition begins, the nature of the decomposition products, and the kinetics of this process is crucial for any researcher utilizing this reagent in reactions that require heating.

Onset of Thermal Decomposition

Based on available literature, This compound is considered to be thermally stable up to 300 °C . Beyond this temperature, the molecule is expected to undergo decomposition. It is important to note that this value should be considered a general guideline. The actual onset of decomposition can be influenced by several factors, including:

-

Purity of the FSI: Impurities can potentially catalyze decomposition at lower temperatures.

-

Presence of Contaminants: Accidental introduction of water, metals, or other reactive species can significantly lower the decomposition temperature.

-

Heating Rate: Rapid heating can lead to a localized build-up of heat, potentially initiating decomposition at a lower bulk temperature.

-

Atmosphere: The presence of oxygen or other reactive gases can influence the decomposition pathway and onset temperature.

Anticipated Decomposition Pathways and Products

A plausible decomposition mechanism at elevated temperatures could involve the initial cleavage of the relatively weak sulfur-nitrogen bond. This homolytic or heterolytic cleavage would generate highly reactive radical or ionic intermediates.

Caption: Plausible initial step in the thermal decomposition of FSI.

Following the initial S-N bond cleavage, the resulting reactive fragments would likely undergo a cascade of secondary reactions, leading to the formation of a complex mixture of gaseous products. Based on the thermal decomposition of other isocyanates and sulfur-containing compounds, potential decomposition products could include:

-

Sulfur Dioxide (SO₂): A common product from the decomposition of sulfonyl compounds.

-

Carbonyl Sulfide (COS)

-

Hydrogen Fluoride (HF): If a source of hydrogen is present.

-

Cyanogen (C₂N₂) or Hydrogen Cyanide (HCN): Depending on the reaction conditions and presence of hydrogen.

-

Nitrogen Oxides (NOx): If the decomposition occurs in the presence of oxygen.

-

Carbon Monoxide (CO) and Carbon Dioxide (CO₂)

It is imperative to assume that the thermal decomposition of FSI will generate highly toxic and corrosive gases. All experiments involving the heating of FSI must be conducted in a well-ventilated fume hood with appropriate scrubbing capabilities.

Experimental Assessment of Thermal Stability

For researchers needing to precisely determine the thermal stability of FSI under their specific experimental conditions, several analytical techniques are indispensable.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis is a fundamental technique for determining the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.[6][7][8]

Experimental Protocol: TGA of this compound

-

Instrument Preparation: Ensure the TGA instrument is clean, calibrated, and equipped with a suitable gas supply (e.g., high-purity nitrogen for an inert atmosphere).

-

Sample Preparation: In a glovebox or under an inert atmosphere, carefully load a small, representative sample of FSI (typically 5-10 mg) into a clean, inert TGA pan (e.g., platinum or alumina).

-

Experimental Parameters:

-

Temperature Program:

-

Equilibrate at a low temperature (e.g., 30 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition point (e.g., 500 °C).

-

-

Atmosphere: Purge the furnace with a high-purity inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50-100 mL/min) to prevent oxidative decomposition.

-

-

Data Analysis: The resulting TGA curve will plot mass loss versus temperature. The onset of decomposition is typically determined as the temperature at which a significant mass loss begins.

Caption: Workflow for Thermogravimetric Analysis of FSI.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature.[9] It can detect exothermic (heat-releasing) or endothermic (heat-absorbing) events associated with decomposition.

Experimental Protocol: DSC of this compound

-

Instrument Preparation: Calibrate the DSC instrument with appropriate standards.

-

Sample Preparation: In a glovebox or under an inert atmosphere, hermetically seal a small amount of FSI (typically 2-5 mg) in a high-pressure DSC pan to contain any evolved gases.

-

Experimental Parameters:

-

Temperature Program: Similar to TGA, ramp the temperature at a controlled rate (e.g., 10 °C/min) through the temperature range of interest.

-

Atmosphere: Maintain an inert atmosphere within the DSC cell.

-

-

Data Analysis: The DSC thermogram will show peaks corresponding to thermal events. A sharp exothermic peak is often indicative of a rapid, energetic decomposition, which is a significant safety concern.

Caption: Workflow for Differential Scanning Calorimetry of FSI.

Evolved Gas Analysis (EGA)

To identify the decomposition products, coupling TGA or a pyrolysis reactor with a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR) is highly recommended. Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC-MS) is a particularly powerful technique for separating and identifying the volatile products of thermal decomposition.[6][10][11][12][13]

Safe Handling of this compound at Elevated Temperatures

Given the hazardous nature of FSI and its potential decomposition products, stringent safety protocols are non-negotiable.

Engineering Controls

-

Fume Hood: All work with FSI, especially when heating, must be performed in a certified chemical fume hood with a high face velocity.

-

Inert Atmosphere: Reactions involving heating FSI should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture and oxygen.[1]

-

Scrubbing System: The exhaust from the fume hood or reaction apparatus should be passed through a scrubbing system containing a suitable neutralizing agent (e.g., a caustic solution) to capture any acidic or toxic gases.

Personal Protective Equipment (PPE)

-

Gloves: Use chemically resistant gloves (e.g., nitrile or neoprene) and consider double-gloving.[14]

-

Eye Protection: Chemical splash goggles and a face shield are mandatory.

-

Lab Coat: A flame-resistant lab coat should be worn.

-

Respiratory Protection: For situations with a higher risk of exposure, such as cleaning up a spill or a failure of engineering controls, a supplied-air respirator is necessary.[14][15]

Emergency Procedures

-

Spill Response: Have a spill kit readily available that includes an inert absorbent material and a neutralizing agent (e.g., sodium bicarbonate).

-

Fire Response: In case of fire, use a dry chemical or carbon dioxide extinguisher. Do not use water, as FSI reacts violently with it. Isocyanate fires can produce highly toxic fumes, including hydrogen cyanide and nitrogen oxides.[16]

-

First Aid: In case of skin or eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention. If inhaled, move the individual to fresh air and seek immediate medical attention.

Conclusion: A Call for Vigilance and Further Research

This compound is a powerful synthetic tool, but its utility is intrinsically linked to a comprehensive understanding of its thermal stability. While it is reported to be stable up to 300 °C, researchers must remain vigilant to the factors that can influence its decomposition. The potential for the release of highly toxic and corrosive gases upon thermal decomposition necessitates the use of robust engineering controls and stringent safety protocols.

This guide has synthesized the available information to provide a framework for the safe and effective use of FSI in thermally demanding applications. However, it also highlights a critical gap in the scientific literature: the lack of detailed, publicly available experimental data on the thermal decomposition of FSI. Further research, including comprehensive TGA/DSC studies and detailed analysis of decomposition products, is essential to fully characterize the thermal hazards of this important reagent and to further enhance its safe and widespread application in the scientific community.

References

-

PubChem. This compound | CFNO3S | CID 12636793. [Link]

-

Scribd. Chlorosulfonyl Isocyanate Reactions with Fluoroalkenes | PDF. [Link]

-

National Center for Biotechnology Information. Fluorosulfuryl Isocyanate Enabled SuFEx Ligation of Alcohols and Amines. [Link]

-

EAG Laboratories. Pyrolysis Gas Chromatography/Mass Spectrometry (Pyro-GC-MS). [Link]

-

Wikipedia. Pyrolysis–gas chromatography–mass spectrometry. [Link]

-

LECO Corporation. Pyrolysis Gas Chromatography— Time-of-Flight Mass Spectrometry. [Link]

-

PubChem. This compound | CFNO3S | CID 12636793. [Link]

-

Safe Work Australia. GUIDE TO HANDLING ISOCYANATES. [Link]

-

Health and Safety Authority. Safe Use of Di-Isocyanates. [Link]

-

National Center for Biotechnology Information. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. [Link]

-

Environmental Molecular Sciences Laboratory. Pyrolysis Gas Chromatography-Mass Spectrometry. [Link]

-

RSC Publishing. Thermal stability and decomposition of lithium bis(fluorosulfonyl)imide (LiFSI) salts. [Link]

-

PCI Magazine. Analysis of Coatings Using Pyrolysis-GC/MS. [Link]

-

Safe Work Australia. Download DOCX. [Link]

-

Fluorine Notes. online journal devoted to fluorine chemistry. [Link]

-

ResearchGate. The Thermal Decomposition of Isocyanurates | Request PDF. [Link]

-

Covestro. Aliphatic Isocyanate Monomers - Health and Safety Information. [Link]

-

MDPI. Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates. [Link]

-

National Center for Biotechnology Information. Research on the Thermal Decomposition Reaction Kinetics and Mechanism of Pyridinol-Blocked Isophorone Diisocyanate. [Link]

-

ResearchGate. Thermal stability of isocyanate as particleboard's adhesive investigated by TGA (Thermogravimetric Analysis). [Link]

-

precisionFDA. This compound. [Link]

-

Provisco CS. This compound. [Link]

-

MDPI. The Fate of Fluorine Post Per- and Polyfluoroalkyl Substances Destruction during the Thermal Treatment of Biosolids: A Thermodynamic Study. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [precision.fda.gov]

- 4. This compound – Provisco CS [proviscocs.com]

- 5. scribd.com [scribd.com]

- 6. Pyrolysis–gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]

- 7. Thermal stability and decomposition of lithium bis(fluorosulfonyl)imide (LiFSI) salts - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. arxada.com [arxada.com]

- 10. Pyrolysis-GC-MS | Pyrolysis Gas Chromatography | EAG Laboratories [eag.com]

- 11. gcms.cz [gcms.cz]

- 12. Pyrolysis Gas Chromatography-Mass Spectrometry | Environmental Molecular Sciences Laboratory [emsl.pnnl.gov]

- 13. pcimag.com [pcimag.com]

- 14. new.calderdale.gov.uk [new.calderdale.gov.uk]

- 15. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 16. datasheets.scbt.com [datasheets.scbt.com]

The Solubility Profile of Fluorosulfonyl Isocyanate: A Comprehensive Technical Guide for Researchers

Introduction: Understanding the Duality of Fluorosulfonyl Isocyanate

This compound (FSI), with the chemical formula FSO₂NCO, is a highly reactive and versatile electrophilic building block that has garnered significant interest in modern synthetic chemistry, particularly in the fields of drug discovery and materials science.[1] Its remarkable utility stems from the unique interplay between the potent electron-withdrawing fluorosulfonyl group and the electrophilic isocyanate moiety. This duality governs its reactivity and, consequently, its solubility profile, making a thorough understanding of its behavior in various solvents crucial for its effective and safe application. This guide provides an in-depth exploration of the solubility of FSI, offering both theoretical insights and practical methodologies for its determination and handling in a research setting.

Physicochemical Properties Influencing Solubility

The solubility of a compound is dictated by its molecular structure and the resulting intermolecular forces it can establish with a solvent. For FSI, several key features are paramount:

-

High Polarity: The presence of the strongly electronegative fluorine and oxygen atoms, coupled with the polar isocyanate group, results in a highly polar molecule. This inherent polarity suggests a preference for polar solvents.

-

Electrophilicity: The electron-withdrawing nature of the fluorosulfonyl group significantly enhances the electrophilicity of the isocyanate carbon.[1] This makes FSI highly susceptible to nucleophilic attack, a critical factor to consider when selecting a solvent.

-

Reactivity with Protic Solvents: FSI reacts readily and often violently with protic solvents such as water, alcohols, and primary or secondary amines.[2] This is not a simple dissolution but a chemical transformation, forming carbamates with alcohols and ureas with amines.[1] Therefore, protic solvents are unsuitable for dissolving FSI if the intention is to recover the isocyanate.

Qualitative Solubility Profile in Aprotic Organic Solvents

| Solvent Class | Solvent Examples | Expected Solubility | Rationale |

| Halogenated | Dichloromethane (DCM), Chloroform | Soluble[2] | The polarity of halogenated solvents is sufficient to dissolve the polar FSI molecule without engaging in chemical reactions. |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Likely Soluble | These solvents are polar enough to dissolve FSI. However, care must be taken to use strictly anhydrous grades, as residual water can lead to degradation. |

| Esters | Ethyl acetate | Likely Soluble | Similar to ethers, anhydrous grades of esters are expected to be suitable solvents. |

| Nitriles | Acetonitrile (MeCN) | Soluble | Acetonitrile is a common solvent for reactions involving FSI, indicating good solubility.[1] Its polar aprotic nature is ideal. |

| Amides | N,N-Dimethylformamide (DMF) | Use with Caution | While likely a good solvent due to its high polarity, DMF can contain trace amounts of water or amine impurities that can react with FSI. |

| Sulfoxides | Dimethyl sulfoxide (DMSO) | Use with Caution | Similar to DMF, DMSO is highly polar but can contain water, which would lead to the decomposition of FSI. |

| Hydrocarbons | Hexane, Toluene | Poorly Soluble | These nonpolar solvents are generally poor choices for dissolving the highly polar FSI molecule. |

Quantitative Determination of FSI Solubility: A Detailed Experimental Protocol

The following protocol outlines a robust method for the quantitative determination of FSI solubility in a given aprotic solvent, emphasizing safety and accuracy. This method is based on the principle of preparing a saturated solution and quantifying the dissolved FSI concentration using spectroscopic techniques.

Safety Precautions

This compound is a hazardous chemical. It is harmful if swallowed, causes severe skin burns and eye damage, and may cause allergic skin and respiratory reactions.[3] All handling must be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles, must be worn. Anhydrous and inert atmosphere techniques are mandatory to prevent reaction with atmospheric moisture.

Experimental Workflow

Caption: Workflow for the quantitative determination of FSI solubility.

Step-by-Step Methodology

-

Solvent Preparation: Use only high-purity, anhydrous solvents. It is recommended to dry the solvent over a suitable drying agent (e.g., molecular sieves) and distill it under an inert atmosphere (e.g., nitrogen or argon) immediately before use.

-

Preparation of Saturated Solution:

-

In a dry, inert atmosphere glovebox or using Schlenk line techniques, add a measured volume of the anhydrous solvent to a vial equipped with a magnetic stir bar.

-

Gradually add an excess amount of this compound to the solvent while stirring. An excess is indicated by the presence of undissolved FSI.

-

Seal the vial tightly and allow the mixture to equilibrate at a constant temperature for a sufficient period (e.g., 24 hours) with continuous stirring. This ensures that the solvent is fully saturated with FSI.

-

-

Sample Preparation for Analysis:

-

After equilibration, cease stirring and allow the undissolved FSI to settle.

-

To separate the saturated solution from the excess solid, centrifuge the sealed vial at a moderate speed.

-

Carefully withdraw a known volume of the clear supernatant using a dry, airtight syringe. It is crucial to avoid transferring any solid particles.

-

For enhanced accuracy, the withdrawn supernatant can be filtered through a syringe filter (e.g., PTFE) into a clean, dry vial. This step must also be performed under anhydrous conditions.

-

-

Quantification of FSI Concentration:

-

Method A: ¹⁹F NMR Spectroscopy

-

Prepare a calibration curve using standard solutions of FSI of known concentrations in the same anhydrous solvent.

-

To a known volume of the filtered saturated solution, add a precise amount of an internal standard (a fluorinated compound with a distinct ¹⁹F NMR signal that does not react with FSI).

-

Acquire the ¹⁹F NMR spectrum of the sample.

-

Integrate the signals corresponding to FSI and the internal standard.

-

Calculate the concentration of FSI in the saturated solution by comparing the integral ratio to the calibration curve.

-

-

Method B: FTIR Spectroscopy

-

The isocyanate group (N=C=O) of FSI has a strong, characteristic stretching vibration in the infrared spectrum around 2250-2285 cm⁻¹.

-

Prepare a series of FSI standard solutions of known concentrations in the chosen anhydrous solvent and record their FTIR spectra to create a Beer-Lambert calibration curve (absorbance vs. concentration).

-

Record the FTIR spectrum of the filtered saturated FSI solution.

-

Determine the absorbance of the N=C=O peak and use the calibration curve to calculate the concentration of FSI.[4][5]

-

-

-

Data Reporting: The solubility should be reported in standard units such as mg/mL or mol/L at the specified temperature.

Reactivity with Protic Solvents: A Cautionary Note

As previously mentioned, this compound reacts exothermically with protic solvents. This is a critical consideration for both its application and for safety.

-

Reaction with Water: FSI hydrolyzes rapidly in the presence of water to form fluorosulfonamide and carbon dioxide. This reaction is often vigorous.

-

Reaction with Alcohols: The reaction with alcohols yields stable fluorosulfonyl carbamates.[1] This reactivity is harnessed in synthetic chemistry for the derivatization of alcohol-containing molecules.

Caption: Reaction of FSI with nucleophiles.

Safe Handling, Storage, and Disposal

-

Handling: Always handle FSI in a chemical fume hood.[6] Ensure that all glassware and equipment are thoroughly dried before use. Use of an inert atmosphere (nitrogen or argon) is essential.

-

Storage: Store FSI in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, and bases.

-

Disposal: Small spills of FSI can be absorbed onto a dry, inert material such as sand or vermiculite.[7] The contaminated material should then be placed in an open container and moved to a safe, well-ventilated area to be slowly neutralized with a decontamination solution (e.g., a solution of sodium carbonate and detergent in water).[7] Do not seal containers of isocyanate waste, as the reaction with moisture can generate CO₂ gas, leading to a pressure buildup.[7] All waste must be disposed of in accordance with local, state, and federal regulations.

Conclusion

This compound is a powerful synthetic tool with a solubility profile that is intrinsically linked to its high reactivity. Its solubility is predominantly in polar aprotic solvents, while protic solvents lead to chemical transformation. The experimental protocol detailed in this guide provides a framework for researchers to safely and accurately determine the quantitative solubility of FSI in solvents of interest. A comprehensive understanding of its solubility and reactivity is paramount for the successful design and execution of synthetic routes utilizing this versatile reagent, ultimately enabling advancements in drug discovery and materials science.

References

-

Provisco CS. This compound. Available from: [Link]

-

PubChem. Use of H-1 NMR to facilitate solubility measurement for drug discovery compounds. Available from: [Link]

-

Solubility of Things. Applications of NMR Spectroscopy. Available from: [Link]

-

Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]

-

Unknown. Determining the water solubility of difficult-to-test substances A tutorial review. Available from: [Link]

-

Unknown. Chlorosulfonyl isocyanate 103750 - Safety Data Sheet. Available from: [Link]

-

PubChem. This compound | CFNO3S | CID 12636793. Available from: [Link]

-

SpringerLink. Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances. Available from: [Link]

-

FSI. SPILL & DISPOSAL PROCEDURES – ISOCYANATE (ISO or A). Available from: [Link]

-

Covestro Solution Center. SAFETY DATA SHEET. Available from: [Link]

-

Unknown. III Analytical Methods. Available from: [Link]

-

Unknown. Analytical Method Summaries. Available from: [Link]

-

Unknown. ANALYTICAL METHOD SUMMARIES. Available from: [Link]

-

ResearchGate. The Experimental Determination of Solubilities. Available from: [Link]

-

National Institutes of Health. Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. Available from: [Link]

-

ResearchGate. Predicting Aqueous Solubility of Organic Molecules Using Deep Learning Models with Varied Molecular Representations. Available from: [Link]

-

PubMed. Thermodynamic modeling of activity coefficient and prediction of solubility. Available from: [Link]

-

CDC Stacks. An FTIR investigation of isocyanate skin absorption using in vitro guinea pig skinw. Available from: [Link]

-

Specac Ltd. Quantification with the Pearl FTIR accessory. Available from: [Link]

-

arXiv. [2105.12638] Predicting Aqueous Solubility of Organic Molecules Using Deep Learning Models with Varied Molecular Representations. Available from: [Link]

-

EPA. Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD. Available from: [Link]

-

Atmospheric Chemistry and Physics. Solubility and solution-phase chemistry of isocyanic acid, methyl isocyanate, and cyanogen halides. Available from: [Link]

-

Remspec Corporation. Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe. Available from: [Link]

-

EPA. OTM-14 -- Method for Measuring Isocyanates in Stationary Source Emissions NOTE. Available from: [Link]

-

ResearchGate. Solubility and solution-phase chemistry of isocyanic acid, methyl isocyanate, and cyanogen halides. Available from: [Link]

-

NCERT. Haloalkanes and Haloarenes. Available from: [Link]

-

Physical Chemistry Research. Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Available from: [Link]

-

PubChem. Chlorosulfonyl isocyanate | CClNO3S | CID 70918. Available from: [Link]

-

Khan Academy. Solubility of organic compounds (video). Available from: [Link]

-

AZoM. Quantification of Diisocyanates in Adhesives and Coatings with Transmission FTIR. Available from: [Link]

Sources

- 1. hrcak.srce.hr [hrcak.srce.hr]

- 2. Use of (1)H NMR to facilitate solubility measurement for drug discovery compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Experimental Determination of Chemical Solubility in Water Technical Notes | Homeland Security [dhs.gov]

- 4. Quantification with the Pearl FTIR accessory - Specac Ltd [specac.com]

- 5. azom.com [azom.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. fsi.co [fsi.co]

The pronounced electrophilicity of fluorosulfonyl isocyanate: a guide for advanced synthesis

For researchers, scientists, and drug development professionals